N-(4-amino-2-methoxyphenyl)-2-methylpropanamide
CAS No.: 532417-07-5
Cat. No.: VC7379340
Molecular Formula: C11H16N2O2
Molecular Weight: 208.261
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 532417-07-5 |
---|---|
Molecular Formula | C11H16N2O2 |
Molecular Weight | 208.261 |
IUPAC Name | N-(4-amino-2-methoxyphenyl)-2-methylpropanamide |
Standard InChI | InChI=1S/C11H16N2O2/c1-7(2)11(14)13-9-5-4-8(12)6-10(9)15-3/h4-7H,12H2,1-3H3,(H,13,14) |
Standard InChI Key | YVMMJJKIFNOYEE-UHFFFAOYSA-N |
SMILES | CC(C)C(=O)NC1=C(C=C(C=C1)N)OC |
Introduction
Chemical Identification and Structural Elucidation
Systematic Nomenclature and Molecular Formula
The compound is systematically named N-(4-amino-2-methoxyphenyl)-2-methylpropanamide under IUPAC guidelines . Its molecular formula reflects a methoxy-substituted aniline core linked to a branched aliphatic amide chain. The structural uniqueness arises from the substitution pattern: an amino group at the para position and a methoxy group at the ortho position relative to the amide linkage .
Structural Characterization
The 2D and 3D conformers of N-(4-amino-2-methoxyphenyl)-2-methylpropanamide have been resolved via computational models (Figure 1) . Key features include:
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Aromatic ring: The methoxyphenyl group contributes to planar geometry, with bond angles consistent with sp² hybridization.
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Amide linkage: The carbonyl group () and adjacent nitrogen form a rigid plane, enabling hydrogen bonding.
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Methylpropanamide side chain: The isobutyramide moiety introduces steric bulk, influencing solubility and intermolecular interactions .
Table 1: Key Structural Descriptors
Property | Value | Source |
---|---|---|
IUPAC Name | N-(4-amino-2-methoxyphenyl)-2-methylpropanamide | |
SMILES | CC(C)C(=O)NC1=C(C=C(C=C1)N)OC | |
InChIKey | YVMMJJKIFNOYEE-UHFFFAOYSA-N | |
Molecular Weight | 208.26 g/mol |
Synthesis and Manufacturing
Challenges in Industrial Production
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Regioselectivity: Ensuring selective acylation at the amino group without methoxy displacement requires precise temperature control .
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Purification: The polar nature of the compound necessitates chromatographic techniques, increasing production costs .
Physicochemical Properties
Table 2: Predicted Physicochemical Properties
Property | Value | Source |
---|---|---|
LogP (Partition Coefficient) | 3.25 (estimated) | |
Water Solubility | ~0.1 mg/mL (25°C) | |
Boiling Point | 312.2°C (extrapolated) | |
Flash Point | 142.6°C |
The compound’s hydrophobicity (LogP ≈ 3.25) suggests moderate membrane permeability, making it a candidate for drug delivery studies .
Future Research Directions
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